molecular formula C5H9BrO B1330662 3-Bromo-3-methyl-2-butanone CAS No. 2648-71-7

3-Bromo-3-methyl-2-butanone

Cat. No. B1330662
Key on ui cas rn: 2648-71-7
M. Wt: 165.03 g/mol
InChI Key: XHCWDDGZFBAXRT-UHFFFAOYSA-N
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Patent
US04960781

Procedure details

1 mol of methyl bromoisopropyl ketone is added dropwise at 100° C. to a melt of 4 mols of pyrazole. The reaction mixture is stirred for a further hour. Following customary working up, 2-methyl-2-(pyrazol-1-yl)-butan-3one is obtained in a yield of 70%.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]([C:5]([CH3:7])=[O:6])([CH3:4])[CH3:3].[NH:8]1[CH:12]=[CH:11][CH:10]=[N:9]1>>[CH3:3][C:2]([N:8]1[CH:12]=[CH:11][CH:10]=[N:9]1)([C:5](=[O:6])[CH3:7])[CH3:4]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
BrC(C)(C)C(=O)C
Name
Quantity
4 mol
Type
reactant
Smiles
N1N=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C(C)=O)N1N=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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